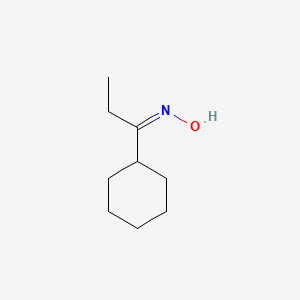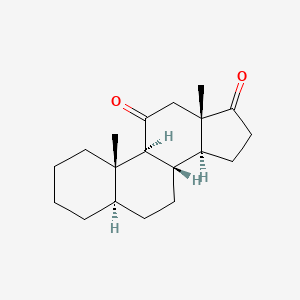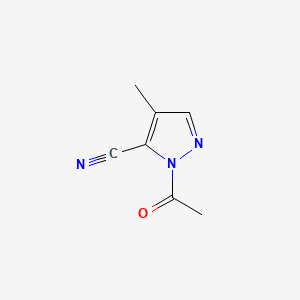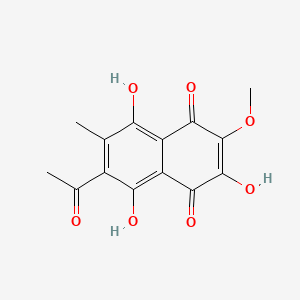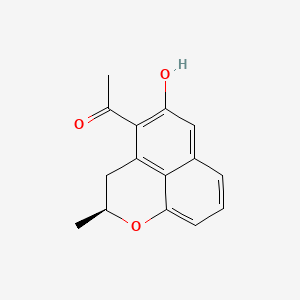
Xanthorrhoeol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthorrhoeol is a natural product found in Xanthorrhoea minor, Xanthorrhoea australis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Ethnopharmacological Relevance of Aloe Species
- Aloe species (Xanthorrhoeaceae) , including xanthorrhoeol, are widely used in traditional medicine for various ailments. About 20% of South African Aloe species have documented medicinal uses. They possess antimicrobial, anti-inflammatory, antiplasmodial, and anthelmintic activities, justifying their traditional medicinal use. Micropropagation protocols have been developed for a few species as a conservation strategy (Amoo, Aremu, & van Staden, 2014).
Medicinal Composition and Diabetic Wound Healing
- A study on eight Aloe species (Xanthorrhoeaceae) identified 71 compounds, including aloeresin E and isoaloeresin D, as common anthraquinones. These species demonstrated significant anti-inflammatory activity and accelerated diabetic wound healing in rats (Sayed, Ezzat, El Naggar, & Hawary, 2016).
In Vivo Wound Healing and Anti-Inflammatory Activities
- Aloe megalacantha (Xanthorrhoeaceae) leaf latex exhibited significant wound healing and anti-inflammatory activities. Mice treated with this latex showed improved wound contraction, reduced inflammation, and higher skin breaking strength, supporting its traditional use as a wound healing agent (Gebremeskel, Bhoumik, Sibhat, & Tuem, 2018).
Anticancer Properties of Xanthorrhizol
- Xanthorrhizol has been studied for its anticancer properties. It inhibits tumor formation and reverses the carcinogenic process by reducing the levels of ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase, regulated by NF-kappaB and mitogen-activated protein kinases (Chung et al., 2007).
Molecular Composition Analysis of Plant Exudates
- A study on Australian plant exudates (Xanthorrhoea, Callitris, Eucalyptus, Acacia) used state-of-the-art spectroscopy to characterize their molecular compositions, providing key information on their terpenoid, aromatic, phenolic, and polysaccharide composition (Georgiou et al., 2022).
Glycemic Control in Prediabetes and Diabetes
- Aloe vera (Aloe vera (L.) Burm.f., Xanthorrhoeaceae family) has been used traditionally for diabetes management. A systematic review and meta-analysis assessed its effect on glycemic control in prediabetes and type 2 diabetes, highlighting its potential therapeutic use (Suksomboon, Poolsup, & Punthanitisarn, 2016).
Habitat Use by Southern Bush Rat
- The grass-tree, Xanthorrhoea semiplana (Xanthorrhoeaceae) , provides shelter for Rattus fuscipes (southern bush rat). This study highlights the ecological importance of Xanthorrhoea species in providing habitat and refuge for wildlife (Frazer & Petit, 2007).
Economic Botany of Aloe L. (Xanthorrhoeaceae)
- The genus Aloe L. (Xanthorrhoeaceae) , with over 500 species, has significant economic value. The leaf mesophyll and exudate from certain Aloe species support commercial industries, with applications in foods, honey production, and horticulture. Their conservation needs, especially in relation to sustainable harvesting practices, are emphasized (Grace, 2011).
Eigenschaften
CAS-Nummer |
1485-31-0 |
|---|---|
Produktname |
Xanthorrhoeol |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.274 |
InChI |
InChI=1S/C15H14O3/c1-8-6-11-14(9(2)16)12(17)7-10-4-3-5-13(18-8)15(10)11/h3-5,7-8,17H,6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
XPINBVMNENJDHL-QMMMGPOBSA-N |
SMILES |
CC1CC2=C3C(=CC(=C2C(=O)C)O)C=CC=C3O1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



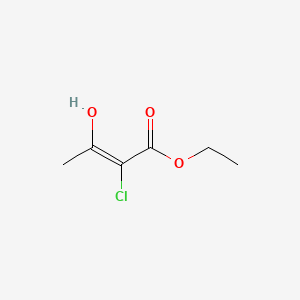
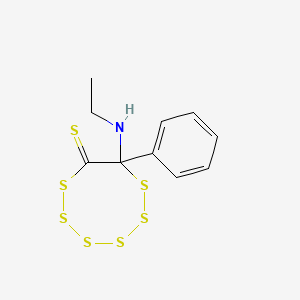
![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)

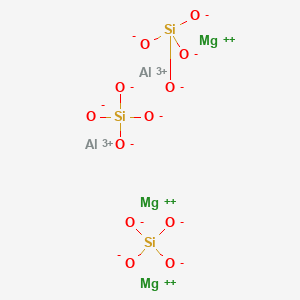
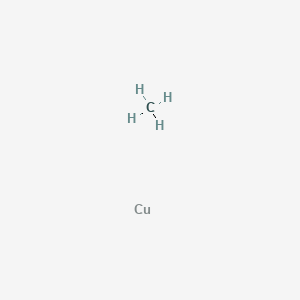
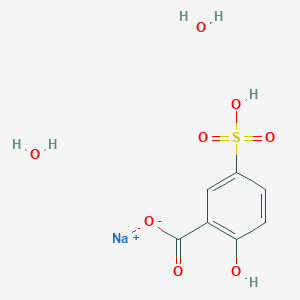
![1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one](/img/structure/B576337.png)

